molecular formula C17H15NOS B6536921 N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 1058492-14-0

N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B6536921
CAS No.: 1058492-14-0
M. Wt: 281.4 g/mol
InChI Key: LVJGWJOPSKKIMN-UHFFFAOYSA-N
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Description

N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a compound that features a thiophene ring and a naphthalene ring connected by an ethyl chain and a carboxamide group Thiophene is a five-membered ring containing sulfur, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Future Directions

The future directions for “N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a potential area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and naphthalene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is unique due to the combination of the thiophene and naphthalene rings, which can impart distinct electronic and steric properties. This combination can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c19-17(18-10-8-13-9-11-20-12-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,9,11-12H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGWJOPSKKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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